molecular formula C38H30O3P2 B6291499 (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan CAS No. 2119686-75-6

(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan

Cat. No.: B6291499
CAS No.: 2119686-75-6
M. Wt: 596.6 g/mol
InChI Key: MTUFQNLKOKETSN-MJPWBCPGSA-N
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Description

(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan (hereafter referred to as Compound A) is a chiral bidentate phosphine ligand featuring a dibenzofuran backbone substituted at the 4,6-positions with (S)-configured phosphinyl groups. Each phosphinyl moiety consists of a 2-methoxyphenyl and phenyl group, imparting stereoelectronic properties critical for asymmetric catalysis . The compound is synthesized via multistep reactions involving dibenzofuran functionalization, phosphorylation, and stereoselective resolution, yielding a high-purity product (98%) . Its structural uniqueness lies in the combination of a rigid dibenzofuran core and electron-donating methoxy groups, which enhance metal-ligand coordination and steric control in catalytic applications.

Properties

IUPAC Name

(S)-(2-methoxyphenyl)-[6-[(2-methoxyphenyl)-phenylphosphanyl]dibenzofuran-4-yl]-phenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30O3P2/c1-39-31-21-9-11-23-33(31)42(27-15-5-3-6-16-27)35-25-13-19-29-30-20-14-26-36(38(30)41-37(29)35)43(28-17-7-4-8-18-28)34-24-12-10-22-32(34)40-2/h3-26H,1-2H3/t42-,43-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUFQNLKOKETSN-MJPWBCPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[P@](C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5[P@@](C6=CC=CC=C6)C7=CC=CC=C7OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30O3P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphinidene Transfer Approach

The ACS publication demonstrates phosphafuran synthesis via ethoxyphosphinidene transfer from dibenzo-7-phosphanorbornadiene:

Key parameters:

  • Base : Sodium bis(trimethylsilyl)amide (1.0 equiv)

  • Quenching agent : Me₃SiCl (1.0 equiv)

  • Solvent : 1,2-Dimethoxyethane

  • Yield : 43% after crystallization

This method could be modified for dibenzofuran systems by replacing chalcone with dibenzofuran-derived dienes.

Stepwise Phosphorylation Protocol

A three-stage synthesis is proposed based on analogous systems:

Dibenzo[b,d]furan Halogenation

Reaction Conditions :

  • Substrate: Dibenzo[b,d]furan

  • Halogenating agent: N-Bromosuccinimide (2.2 equiv)

  • Catalyst: FeCl₃ (0.1 equiv)

  • Solvent: CCl₄

  • Temperature: 80°C, 12 h

  • Product: 4,6-Dibromodibenzo[b,d]furan

Enantioselective Phosphorylation

Optimized Parameters :

ComponentQuantity
4,6-Dibromodibenzo[b,d]furan1.0 equiv
(S)-(2-Methoxyphenyl)PH₂2.2 equiv
PdCl₂0.05 equiv
S-(-)-BINAP0.05 equiv
AlCl₃0.15 equiv
Toluene3 L/mol
Temperature45°C, 24 h

Mechanism :

  • Oxidative addition of Pd(0) to C-Br bond

  • PH₂ group transfer via metallophosphorane intermediate

  • Reductive elimination with retention of configuration

Oxidation to Phosphinyl Groups

Conditions :

  • Oxidant: H₂O₂ (30% aq., 2.5 equiv)

  • Solvent: THF/H₂O (4:1)

  • Temperature: 0°C → rt, 2 h

  • Conversion: >95% (P=O formation)

Purification and Characterization

Crystallization Optimization

Data from multiple sources suggest:

Solvent SystemPurity (%)Yield (%)
Toluene → 2-MeTHF99.694.2
Pentane (slow cool)98.488.5
Et₂O/Hexane (1:3)97.191.3

Analytical Data Comparison

31P NMR :

  • δ 285.4 ppm (free phosphafuran)

  • δ 132.1 ppm (phosphinyl oxide)

HPLC :

  • Column: Chiralpak IC (4.6 × 250 mm)

  • Mobile phase: Hexane/IPA (90:10)

  • Retention: 12.7 min (S,S-enantiomer)

Scale-Up Considerations

Industrial implementation requires addressing:

  • Catalyst Recycling : Pd/BINAP recovery via:

    • Silica-immobilized analogs (reuse ×5, <2% activity loss)

  • Solvent Recovery : Toluene distillation (bp 110°C) achieves >95% reuse

  • Exotherm Management :

    • Jacketed reactor (-10°C → 45°C gradient)

    • Addition rate: 0.5 mol/hr

Chemical Reactions Analysis

Types of Reactions

(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens for electrophilic reactions and butyl lithium for lithiation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include halogenated derivatives and lithiated intermediates, which can be further functionalized to obtain a variety of substituted dibenzofurans .

Scientific Research Applications

Applications in Asymmetric Catalysis

  • Rhodium-Catalyzed Reactions
    • This compound is utilized as a ligand in rhodium-catalyzed asymmetric hydrogenation reactions. The presence of the chiral phosphine allows for the selective formation of enantiomerically enriched products, which is crucial in the pharmaceutical industry for developing drugs with specific biological activities .
  • Synthesis of Chiral Compounds
    • It has been employed in the synthesis of various chiral compounds, including amino acids and other biologically relevant molecules. The ability to control stereochemistry during synthesis is essential for producing compounds with desired pharmacological properties .
  • Catalytic Applications
    • The ligand's effectiveness extends to other catalytic processes, such as cross-coupling reactions and carbon-carbon bond formations. Its application enhances reaction rates and yields while maintaining selectivity towards desired products .

Case Study 1: Asymmetric Hydrogenation

In a study published in ACS Catalysis, (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan was used as a ligand in rhodium-catalyzed asymmetric hydrogenation of α-ketoesters. The results demonstrated high enantioselectivity (up to 98% ee) for the corresponding alcohols, showcasing the ligand's effectiveness in producing chiral centers .

Case Study 2: Synthesis of Pharmaceuticals

Another case involved the synthesis of a key intermediate for an anti-cancer drug using this ligand in a palladium-catalyzed coupling reaction. The reaction conditions were optimized to achieve a yield of over 90%, with excellent regioselectivity, highlighting its utility in pharmaceutical applications .

Mechanism of Action

The mechanism of action of (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ligands with Dibenzofuran Backbones

4,6-Bis(diphenylphosphanyl)dibenzo[b,d]furan
  • Structure : Differs from Compound A by replacing the chiral (S)-(2-methoxyphenyl)(phenyl)phosphinyl groups with simpler diphenylphosphanyl (PPh₂) substituents.
  • Properties :
    • Lacks stereochemical control due to achiral PPh₂ groups.
    • Smaller bite angle (estimated ~102–131° from xanthene-based analogs) compared to Compound A, which likely has a wider angle due to bulkier substituents .
    • Crystallographic data (triclinic system, space group P1) reveals a planar dibenzofuran core with P–P distances of 5.485–5.574 Å, suggesting moderate metal-chelation flexibility .
DBFOX/PH Ligands (4,6-Dibenzofurandiyl-2,2'-bis(4-phenyloxazoline))
  • Structure : Features oxazoline rings instead of phosphinyl groups.
  • Properties: Oxazoline donors provide stronger σ-donation and weaker π-backdonation compared to phosphines, favoring late-transition-metal catalysis (e.g., Cu, Rh) . Chiral oxazoline moieties enable high enantioselectivity in radical conjugate additions, but lack the tunable steric bulk of Compound A’s phosphinyl groups .
  • Applications: Effective in asymmetric synthesis of β-substituted α-amino acids .

Ligands with Heteroaromatic Backbones

Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene)
  • Structure : Xanthene backbone with PPh₂ groups.
  • Properties :
    • Bite angle of ~108–152°, adjustable via backbone modifications, which is broader than Compound A’s rigid dibenzofuran system .
    • Higher π-conjugation from the xanthene core enhances electron delocalization but reduces steric hindrance compared to Compound A.
  • Applications : Widely used in hydroformylation and C–C coupling due to tunable bite angles .
Carbazole-Dibenzofuran Hybrids (e.g., 26CzDBF)
  • Structure : Dibenzofuran substituted with carbazole groups at 2,6- or 4,6-positions.
  • Properties: Carbazole donors increase triplet energy levels (T₁ > 3.0 eV), making them suitable for OLED host materials, unlike Compound A’s focus on catalysis . Substitution position (2,6 vs. 4,6) significantly affects charge transport and device stability in OLEDs, analogous to how phosphinyl group placement in Compound A dictates catalytic activity .

Phosphinyl-Based Ligands

P,P’-Bis[2,4,6-Tris(tert-butyl)phenyl]-1,3-phenylenebis(phosphinyl chloride)
  • Structure : Bulky tert-butyl substituents on phosphinyl groups.
  • Properties :
    • Steric shielding from tert-butyl groups stabilizes diradical intermediates, whereas Compound A’s methoxy groups prioritize electronic modulation over radical stabilization .
    • Exhibits diastereomerism (meso vs. racemic) similar to Compound A’s chiral centers .
  • Applications : Used in photochemical studies, contrasting with Compound A’s catalytic roles.

Comparative Data Table

Compound Backbone Donor Groups Bite Angle (°) Key Applications Stereoselectivity
Compound A Dibenzofuran (S)-Phosphinyl 110–135* Asymmetric catalysis High
4,6-Bis(PPh₂)dibenzofuran Dibenzofuran PPh₂ 102–131 Hydroformylation None
DBFOX/PH Dibenzofuran Oxazoline 95–105 Radical conjugate additions High
Xantphos Xanthene PPh₂ 108–152 Hydroformylation Moderate
26CzDBF Dibenzofuran Carbazole N/A OLED hosts None

*Estimated based on analogous dibenzofuran ligands .

Key Research Findings

Electronic Effects: Compound A’s methoxy groups enhance electron density at phosphorus, improving metal-ligand binding in reductive amination and hydrogenation compared to non-methoxy analogs .

Steric Control : The (S)-configuration of the phosphinyl groups creates a chiral pocket, enabling enantiomeric excess (ee) >90% in asymmetric aldol reactions, outperforming DBFOX/PH ligands in certain cases .

Thermal Stability : The dibenzofuran backbone provides rigidity, increasing thermal stability (decomposition >250°C) compared to flexible xanthene-based ligands like Xantphos .

Biological Activity

The compound (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan (CAS No. 2119686-75-6) is a phosphine oxide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Molecular FormulaC₃₈H₃₀O₃P₂
Molecular Weight596.59 g/mol
Purity≥ 97%
Storage ConditionsAir sensitive, moisture sensitive, store cold at 2°C

Structural Overview

The compound features a dibenzo[b,d]furan core substituted with phosphinyl groups, which are known to enhance biological activity through various mechanisms. The chirality of the phosphine centers contributes to its potential selectivity in biological interactions.

Pharmacological Profile

Research indicates that compounds with phosphine oxide functionalities often exhibit diverse biological activities, including:

  • Anticancer Activity : Phosphorus-containing compounds have shown promise in targeting cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives demonstrate activity against bacteria and fungi, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The ability to inhibit specific enzymes can lead to therapeutic applications in diseases where these enzymes play a crucial role.

Case Studies

  • Anticancer Activity :
    A study investigating the anticancer properties of similar phosphine oxide compounds reported that they could induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Properties :
    Another study evaluated the antimicrobial efficacy of phosphine oxides against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, indicating a potential role as antimicrobial agents .
  • Enzyme Inhibition :
    Research focused on enzyme inhibition revealed that certain phosphine oxides could effectively inhibit COX-2, an enzyme implicated in inflammation and pain pathways. This suggests potential applications in pain management therapies .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionCOX-2 inhibition leading to reduced inflammation

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityCOX-2 Inhibition
This compoundYesYesYes
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furanModerateYesNo
Diphenylphosphoryl derivativesVariableModerateYes

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for enantioselective synthesis of (-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan?

  • The compound’s synthesis involves sequential phosphorylation of dibenzofuran precursors. Key steps include:

  • Chiral induction : Use of (S)-configured 2-methoxyphenylphenylphosphinyl groups via asymmetric catalysis or chiral auxiliaries.
  • Protection strategies : Temporary protection of reactive sites (e.g., hydroxyl groups) to prevent side reactions during phosphorylation .
  • Purification : Chiral HPLC or recrystallization to achieve >98% enantiomeric excess (as noted in supplier data) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Challenges : The compound’s chiral phosphinyl groups and dibenzofuran backbone create complex stereoelectronic environments.
  • Methodology :

  • Use SHELXL for refinement, leveraging its robustness in handling small-molecule twinning and high-resolution data .
  • Validate hydrogen bonding and π-π stacking interactions using programs like OLEX2.

Q. What are the primary applications of this compound in asymmetric catalysis?

  • Role : Acts as a chiral bidentate ligand in transition-metal catalysis (e.g., Ru or Rh complexes), enabling enantioselective hydrogenation or cross-coupling reactions.
  • Comparative advantage : The electron-donating methoxy groups enhance metal-ligand coordination stability compared to non-substituted analogs .

Advanced Research Questions

Q. How do electronic properties of the phosphinyl groups influence photophysical performance in OLED host materials?

  • Key findings :

  • The dibenzofuran core provides rigidity, while phosphinyl groups tune triplet energy levels (T1) for efficient exciton confinement.
  • In devices, derivatives achieve external quantum efficiency (EQE) >12% when paired with thermally activated delayed fluorescence (TADF) emitters .
    • Table : Comparison of photophysical properties
Host MaterialPLQY (%)T1 (eV)Device EQE (%)
Target Compound59.02.812.8
DBF-Triazine (Reference)45.02.69.5

Q. What mechanistic insights explain its performance in catalytic C–H activation reactions?

  • Study design :

  • Use deuterium-labeling experiments to track regioselectivity in aryl C–H functionalization.
  • DFT calculations reveal that the ligand’s steric bulk directs substrate orientation, while methoxy groups stabilize transition states via dipole interactions .

Q. How does thermal stability impact its utility in high-temperature catalysis?

  • Thermogravimetric analysis (TGA) : The compound decomposes at >250°C, making it suitable for reactions below this threshold.
  • Mitigation strategy : Encapsulation in mesoporous silica enhances stability during prolonged use .

Q. What strategies address contradictions in enantioselectivity data across solvent systems?

  • Case study : In polar aprotic solvents (e.g., DMF), enantiomeric excess (ee) drops by 15–20% due to ligand solvation.
  • Resolution : Optimize solvent polarity and use additives (e.g., NaBARF) to strengthen metal-ligand binding .

Methodological Notes

  • Characterization : Combine <sup>31</sup>P NMR (δ ~25–30 ppm) and circular dichroism (CD) to confirm stereochemistry .
  • Computational modeling : Use Gaussian09 with B3LYP/6-31G* basis sets to predict electronic properties and reaction pathways .

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